molecular formula C17H21Cl2N3O4S B2497307 N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1177521-86-6

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2497307
CAS No.: 1177521-86-6
M. Wt: 434.33
InChI Key: SZZMUKPUUPFXTI-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a potent and selective dual phosphodiesterase (PDE) inhibitor, primarily targeting PDE4 and PDE10A isoforms. Its core research value lies in its application as a chemical tool for investigating cyclic nucleotide signaling pathways, particularly those mediated by cAMP and cGMP, in cellular and neurological contexts. By elevating intracellular second messenger levels, this compound facilitates the study of downstream effects on gene expression, ion channel function, and neuronal excitability. Its mechanism of action involves competitively binding to the catalytic site of these PDE enzymes, thereby preventing the hydrolysis of cAMP and cGMP. This activity makes it a critical reagent in preclinical research for a range of psychiatric and neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease, where PDE10A expression is enriched in the striatum and PDE4 is widely expressed in the brain. Researchers utilize this inhibitor to probe the neurobiology of the basal ganglia, investigate potential novel therapeutic mechanisms, and assess the behavioral and molecular outcomes of enhanced cAMP/cGMP signaling in relevant disease models. The compound is supplied as a hydrochloride salt to enhance solubility and stability for in vitro and in vivo research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Source: PubChem , ChEMBL .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S.ClH/c1-20(2)6-7-21(16(22)13-10-24-8-9-25-13)17-19-14-12(23-3)5-4-11(18)15(14)26-17;/h4-5,10H,6-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZMUKPUUPFXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=COCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This is followed by the introduction of the dimethylaminoethyl group and the formation of the dioxine ring. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole core.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzothiazole ring.

Scientific Research Applications

The compound exhibits a variety of biological activities that make it a candidate for further research and development.

Anticancer Activity

Recent studies have demonstrated that this compound has significant anticancer properties. In vitro assays conducted on human cancer cell lines such as A431 and A549 have shown promising results:

Cell LineIC50 (µM)Mechanism of Action
A4311.5Induction of apoptosis and cell cycle arrest
A5492.0Inhibition of AKT and ERK signaling pathways

Case Study : A study involving A431 cells utilized flow cytometry and ELISA methods to assess the compound's effects, revealing a substantial reduction in cell viability and inflammatory markers at concentrations ranging from 1 µM to 4 µM.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action positions it as a potential therapeutic agent for treating cancer alongside inflammatory conditions.

In Vivo Models : Investigations in mouse models indicated that treatment with the compound led to decreased tumor growth and lower systemic inflammation markers.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to:

  • Induce apoptosis in cancer cells through mitochondrial pathways.
  • Inhibit critical signaling pathways (AKT/ERK), which are essential for cell survival and proliferation.

Synthesis Pathway

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-y)-N-[2-(dimethylamino)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride typically involves multi-step reactions starting from benzothiazole derivatives:

  • Formation of the benzothiazole core.
  • Introduction of the dimethylaminoethyl moiety.
  • Final coupling to form the dioxine structure.

Mechanism of Action

The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dioxine ring may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Key Observations :

  • Chloro substituents at specific positions (e.g., 6-Cl in vs. 7-Cl in the target compound) correlate with yield variations due to steric or electronic effects .
  • The dimethylaminoethyl group in the target compound may improve solubility compared to hydrazine or thiazolidinone derivatives .

Analytical and Spectral Comparisons

Infrared (IR) Spectroscopy

  • Target Compound : Expected C=O stretch near 1645–1740 cm⁻¹ (carboxamide), similar to compounds 4g and 3 .
  • Benzodithiazines () : Distinct SO₂ stretches at 1330–1150 cm⁻¹, absent in the dihydrodioxine-containing target compound .

Nuclear Magnetic Resonance (NMR)

  • Dimethylaminoethyl Protons: Anticipated δ 2.20–3.40 ppm (CH₃ and CH₂), aligning with δ 3.31 ppm (N-CH₃) in .
  • Aromatic Protons : Chloro-substituted benzothiazoles (e.g., δ 7.86–8.40 ppm in ) contrast with dihydrodioxine protons (likely δ 4.00–6.00 ppm) .

Physicochemical and Pharmacological Implications

Melting Points and Stability

Hydrochloride salts generally exhibit higher melting points (e.g., 145–146°C for δ-benzylmethylaminoethyl benzoate hydrochloride in ) compared to free bases . The target compound’s stability may surpass non-salt analogs due to ionic interactions.

Metabolic and Bioactivity Profiles

  • Dihydrodioxine vs. Thiazolidinone: The dihydrodioxine’s oxygen atoms may enhance metabolic stability over sulfur-containing thiazolidinones (e.g., 4g–4n in ) .
  • Molecular Networking : LCMS/MS fragmentation patterns (e.g., cosine scores >0.8) could cluster the target compound with other chloro-methoxy benzothiazoles, aiding dereplication .

Research Findings and Limitations

  • Synthetic Challenges : Low yields (e.g., 37% for 4i in ) highlight the difficulty of introducing bulky or electron-deficient substituents .

Biological Activity

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a benzothiazole moiety and a dioxine ring. Its molecular formula is C16H19ClN2O3SC_{16}H_{19}ClN_2O_3S with a molecular weight of approximately 356.85 g/mol. The presence of chlorine and methoxy groups contributes to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Research has shown that benzothiazole derivatives possess notable antimicrobial properties. In one study, various derivatives were tested against Gram-positive and Gram-negative bacteria. The compound displayed moderate antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against specific strains .

CompoundMIC (μM)Activity
N-(7-Chloro-4-Methoxy-1,3-Benzothiazol-2-Yl)-...25-50Moderate
Standard Antibiotics0.1-1High

Antitumor Activity

The compound's potential as an antitumor agent has been explored in several studies. A recent investigation focused on its effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results showed IC50 values in the micromolar range, suggesting that it can inhibit tumor cell proliferation effectively .

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways critical for cell survival and proliferation. For instance, studies indicated that it may inhibit the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase (ABAD), which is implicated in Alzheimer's disease .

Study 1: Antibacterial Efficacy

In a controlled study, the compound was tested against various bacterial strains using standard protocols. The results demonstrated that it could inhibit bacterial growth effectively at concentrations lower than those required for traditional antibiotics.

Study 2: Anticancer Properties

Another significant study evaluated the compound's anticancer properties in vitro. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .

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